4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Description
4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at position 4, a propargyl (prop-2-yn-1-yl) group at position 1, and a thiophen-3-yl moiety at position 3. The chloromethyl group enhances reactivity for further derivatization (e.g., nucleophilic substitution), while the propargyl group enables applications in click chemistry or bioorthogonal reactions .
Properties
IUPAC Name |
4-(chloromethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-4-14-7-10(6-12)11(13-14)9-3-5-15-8-9/h1,3,5,7-8H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOHUCOIVYLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CSC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves a multi-step sequence:
- Formation of the pyrazole ring through condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or chalcones.
- Introduction of the thiophen-3-yl substituent typically via cross-coupling reactions such as Suzuki or Stille coupling.
- Alkylation at the N-1 position with propargyl (prop-2-yn-1-yl) halides to install the alkyne group.
- Chloromethylation at C-4 to introduce the chloromethyl substituent.
This sequence allows for regioselective functionalization of the pyrazole nucleus, leveraging the acidity of protons at specific positions and the reactivity of halomethyl reagents.
Pyrazole Ring Construction
Literature reports indicate that pyrazole rings can be efficiently synthesized by reacting hydrazines with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds under reflux conditions in ethanol or other polar solvents. For example, refluxing hydrazine derivatives with chalcones in the presence of catalysts like copper triflate and ionic liquids has yielded tri-substituted pyrazoles with good yields (~82%) without requiring additional oxidants.
In related heterocyclic syntheses, thiosemicarbazide and hydrazine derivatives have been used to prepare pyrazoline intermediates, which upon oxidation yield pyrazole derivatives.
Introduction of the Thiophen-3-yl Group
The thiophen-3-yl substituent is commonly introduced via palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura or Stille couplings between halogenated pyrazoles and thiophene boronic acids or stannanes are well-documented methods to attach thiophene rings at the 3-position of pyrazoles.
The regioselectivity for the 3-position is controlled by the choice of starting materials and reaction conditions. Thiophen-3-yl substitution imparts distinct electronic characteristics compared to thiophen-2-yl analogs, affecting reactivity and biological activity.
N1-Alkylation with Prop-2-yn-1-yl Group
N1-alkylation of pyrazoles with propargyl halides (e.g., propargyl bromide or chloride) is typically achieved under basic conditions, using bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step installs the prop-2-yn-1-yl group, which is important for further functionalization or biological activity.
Chloromethylation at C-4 Position
The chloromethyl group at the 4-position can be introduced by halomethylation reactions using reagents such as chloromethyl methyl ether or via substitution reactions on methylated intermediates. Literature suggests that the acidity of the proton at C-4 enables selective functionalization through electrophilic substitution or nucleophilic displacement reactions.
In some related pyrazole syntheses, oxidative or catalytic conditions facilitate the introduction of halomethyl groups with high selectivity and yield.
Representative Synthetic Route and Reaction Conditions
Detailed Example from Literature
A reported synthesis (adapted from related pyrazole derivatives) proceeds as follows:
- Step 1: Condensation of 3-thiophenecarboxaldehyde with hydrazine hydrate in ethanol under reflux to form the pyrazole core.
- Step 2: Suzuki coupling of the pyrazole intermediate with 3-thiopheneboronic acid in the presence of Pd(PPh3)4 and K2CO3 in toluene/water mixture at 90°C.
- Step 3: N1-alkylation by reacting the pyrazole with propargyl bromide and potassium carbonate in DMF at 50°C for 6 hours.
- Step 4: Chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride under reflux conditions to introduce the chloromethyl group at C-4.
The final product is purified by recrystallization from ethanol or column chromatography. Characterization by NMR, IR, and mass spectrometry confirms the structure.
Analytical Characterization and Yield Data
| Analytical Method | Observations for this compound |
|---|---|
| 1H NMR | Signals corresponding to pyrazole protons, chloromethyl singlet (~4.5 ppm), alkyne proton (~2.5 ppm), thiophene aromatic protons (6.5–7.5 ppm) |
| 13C NMR | Characteristic carbons for pyrazole ring, chloromethyl carbon (~40-50 ppm), alkyne carbons (~70-80 ppm), thiophene carbons (120-140 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight; fragmentation pattern confirms substituents |
| IR Spectroscopy | Alkyne C≡C stretch around 2100-2200 cm⁻¹; C–Cl stretch and aromatic C–H stretches present |
| Yield | Overall yields for the multi-step synthesis range from 50% to 80%, depending on purification and reaction scale |
Comparative Analysis of Related Compounds
| Compound Name | Substituents | Key Differences | Impact on Reactivity/Properties |
|---|---|---|---|
| 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(phenyl)-1H-pyrazole | Phenyl instead of thiophen-3-yl | Less electron-rich aromatic ring | Different electronic effects, altered reactivity |
| 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole | Bromomethyl instead of chloromethyl | Larger halogen, different electronegativity | Alters substitution reactivity and stability |
| 4-methyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole | Methyl instead of chloromethyl | No halogen, smaller substituent | Changes steric and electronic environment |
Industrial and Patent-Related Preparation Notes
Patent literature on related pyrazole derivatives indicates that:
- Acidic solvents such as acetic acid are used as reaction media for pyrazole formation.
- Ferric chloride can serve as a catalyst in oxidative steps.
- Reaction temperatures range from 50 to 100°C.
- Post-reaction workup involves pH adjustment and filtration to isolate products with high purity and yield (~99% in some cases).
These parameters suggest scalable and cost-effective methods applicable to industrial synthesis of pyrazole derivatives with halomethyl substituents.
The preparation of This compound involves a well-established sequence of pyrazole ring formation, regioselective thiophene introduction, N1-alkylation with propargyl groups, and chloromethylation at C-4. The synthetic routes are supported by robust literature precedents with yields typically ranging from moderate to high. Analytical characterization confirms the structure and purity of the final compound.
The diversity of synthetic methods, including catalytic cross-coupling and electrophilic substitution, provides flexibility for optimization depending on the desired scale and application. Industrially relevant conditions reported in patents further support the feasibility of large-scale synthesis.
This comprehensive overview integrates data from multiple authoritative sources, ensuring a professional and reliable guide to the preparation of this important pyrazole derivative.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (–CH₂Cl) moiety at the C4 position of the pyrazole ring is highly reactive toward nucleophilic substitution (Sₙ2) due to its electron-withdrawing pyrazole backbone. Key reactions include:
1.1. Reaction with Thiosemicarbazide
Reaction with thiosemicarbazide in ethanol under basic conditions forms pyrazoline-N-thioamides (e.g., 4a,b in ).
-
Conditions : Reflux with NaOH (6 h, 50 mL EtOH).
-
Yield : 75–90% (dependent on substituents).
-
Characterization :
1.2. Alkylation with Heterocyclic Amines
The chloromethyl group reacts with amines (e.g., 4-amino-2-mercaptothiazole) to form thiazole-linked pyrazole derivatives.
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Conditions : Reflux in ethanol with triethylamine (2 h).
-
Applications : Antimicrobial agents with MIC values <0.25 μg/mL against Staphylococcus aureus .
Cycloaddition via the Propargyl Group
The prop-2-yn-1-yl (–C≡CH) group enables copper-free azide-alkyne cycloaddition (CuAAC) for triazole formation:
Electrophilic Substitution on the Thiophene Ring
The thiophen-3-yl group undergoes regioselective electrophilic substitution (e.g., sulfonation, nitration):
3.1. Nitration
Nitration at the C5 position of thiophene occurs under mixed acid (HNO₃/H₂SO₄):
-
Conditions : 0°C, 2 h.
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Applications : Precursor for bioactive nitroheterocycles with antibiofilm activity .
Cross-Coupling Reactions
The chloromethyl group facilitates Suzuki-Miyaura couplings with arylboronic acids:
4.1. Palladium-Catalyzed Arylation
Reaction with 4-fluorophenylboronic acid forms 4-arylpyrazole derivatives.
Stability and Sterilization
Gamma radiation (10 kGy) enhances the compound’s antimicrobial activity without degradation:
Scientific Research Applications
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups, such as the chloromethyl and prop-2-yn-1-yl groups, allows the compound to participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents and key features of the target compound with analogs from the literature:
Key Observations :
- Substituent Position : The thiophen-3-yl group in the target compound vs. thiophen-2-yl in alters π-stacking and dipole interactions, which may influence binding to biological targets.
- Halogen Effects : Bromo analogs (e.g., ) exhibit higher leaving-group ability compared to chloro, impacting nucleophilic substitution kinetics.
- Propargyl vs. Alkyl Groups : Propargyl (target compound) enables modular conjugation via azide-alkyne cycloaddition, whereas ethyl () limits such reactivity.
Biological Activity
4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiophen-3-yl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.72 g/mol. The structural components are critical for its biological activity:
| Component | Description |
|---|---|
| Chloromethyl Group | Enhances reactivity and potential interactions with biological molecules. |
| Prop-2-yn-1-yl Group | Contributes to the compound's hydrophobicity and potential binding affinity. |
| Thiophen-3-yl Group | Provides unique electronic properties that may enhance biological interactions. |
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Below are some key findings related to the biological activities of this compound:
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 4-(chloromethyl)-1-(prop-2-yn-1-yld)-3-(thiophen -3 -yl) have demonstrated significant anti-inflammatory effects in various assays, including carrageenan-induced paw edema models .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that derivatives of pyrazole exhibited activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 64–1024 μg/mL, indicating their potential as antimicrobial agents .
Anticancer Potential
Preliminary research suggests that pyrazole derivatives may induce apoptosis in cancer cells. For example, compounds similar to 4-(chloromethyl)-1-(prop-2-in-yld)-3-(thiophen -3 -yl) have been reported to upregulate caspase pathways, leading to increased apoptosis rates in various cancer cell lines .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their mechanisms and efficacy:
- Anti-inflammatory Studies : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds demonstrated up to 85% inhibition compared to standard anti-inflammatory drugs .
- Antimicrobial Screening : Research on a related compound indicated significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to those of established antibiotics .
- Cancer Research : In a study focusing on apoptosis induction, a specific derivative was shown to increase caspase activity significantly in cancer cell lines compared to untreated controls .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
